
2,3-Dibromo-5-fluorobenzyl bromide
Overview
Description
2,3-Dibromo-5-fluorobenzyl bromide is a halogenated aromatic compound featuring a benzyl bromide backbone with bromine substituents at the 2- and 3-positions and a fluorine atom at the 5-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in electrophilic substitution reactions and as an intermediate in pharmaceuticals or agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dibromo-5-fluorobenzyl bromide typically involves the bromination of 5-fluorobenzyl bromide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the 2 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluorobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Coupling reactions: Biaryl compounds or other complex organic molecules.
Reduction: 5-fluorobenzyl derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
2,3-Dibromo-5-fluorobenzyl bromide is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to form stable covalent bonds with biological molecules.
Medicine: Potential use in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties imparted by the bromine and fluorine atoms.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorobenzyl bromide in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can then undergo further transformations, leading to the desired products. In biological systems, the compound may interact with enzymes or receptors, forming covalent bonds that inhibit or modulate their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinct substitution pattern and functional groups differentiate it from related brominated and fluorinated benzyl bromides. Below is a detailed comparison based on substituent effects, molecular properties, and applications:
Structural and Molecular Properties
*Calculated molecular weight based on substituent positions.
Reactivity and Stability
- Electrophilic Reactivity: The fluorine atom at position 5 in this compound directs further substitutions to meta/para positions due to its electron-withdrawing effect, similar to 3,5-difluorobenzyl bromide .
- Thermal Stability : Unlike PBBB, which exhibits exceptional thermal stability (>300°C) due to high bromine content , the fluorine in this compound may reduce thermal resistance but improve solubility in polar solvents.
- Hydrolytic Stability : Brominated benzyl bromides generally resist hydrolysis under mild conditions , but fluorine’s electronegativity could slightly enhance susceptibility to nucleophilic attack.
Key Research Findings
Synthetic Utility : Brominated benzyl bromides like PBBB enable efficient Friedel-Crafts alkylation to produce high-molecular-weight polymers (>1000 Da) . The fluorine in this compound could modulate reactivity for tailored polymer architectures.
Biomedical Potential: Fluorinated analogs, such as 3,5-difluorobenzyl bromide, are intermediates in positron emission tomography (PET) tracer synthesis , indicating possible radiopharmaceutical applications for the target compound.
Safety Profile : Brominated compounds require careful handling due to toxicity and corrosivity ; fluorine may alter metabolic pathways, necessitating specialized safety protocols.
Biological Activity
2,3-Dibromo-5-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The presence of bromine and fluorine substituents on the benzene ring can significantly influence the compound's reactivity and biological interactions. This article aims to consolidate existing research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C₈H₆Br₃F. Its structure includes:
- Two bromine atoms at the 2 and 3 positions,
- One fluorine atom at the 5 position,
- A benzyl group , which enhances lipophilicity.
Synthesis
The synthesis of this compound typically involves bromination and fluorination reactions starting from a suitable precursor. The following table summarizes a general synthetic route:
Step | Reagent/Condition | Product |
---|---|---|
1 | Bromine, Acetic Acid | 2-Bromo-5-fluorobenzyl bromide |
2 | Bromination (Br₂) | This compound |
Anticancer Activity
Recent studies have indicated that halogenated benzyl compounds exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.304 μM.
- Km-12 (colorectal cancer) : Showed moderate inhibition with an IC50 value of 0.56 μM.
These findings suggest that the compound may selectively inhibit the proliferation of certain cancer cells while sparing normal cells.
The proposed mechanism through which this compound exerts its anticancer effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, it may target:
- TRK (tropomyosin receptor kinase) pathways involved in tumor growth.
- NF-кB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways linked to inflammation and cancer progression.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on MCF-7 cells. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in breast cancer treatment.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to controls.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that:
- The compound may cause severe skin burns and eye damage upon exposure.
- Inhalation or ingestion can lead to serious health risks, including respiratory distress and gastrointestinal damage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining high-purity 2,3-Dibromo-5-fluorobenzyl bromide?
- Methodological Answer : The compound can be synthesized via bromination of 5-fluoro-3-bromobenzyl alcohol using PBr₃ or HBr in acetic acid under controlled temperatures (0–5°C). Purification involves recrystallization from non-polar solvents (e.g., hexane) to remove unreacted starting materials. Melting point analysis (e.g., 30–34°C for analogous bromo-fluorobenzyl bromides) and HPLC (>95% purity) are critical for quality control .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use X-ray crystallography (via SHELX software ) for definitive structural elucidation. Complement with ¹H/¹³C NMR (δ 4.8–5.2 ppm for benzyl bromide protons; aromatic splitting patterns confirm substitution positions) and FT-IR (C-Br stretch ~550 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (M⁺ ≈ 328.8 g/mol).
Q. What storage conditions are optimal to prevent degradation?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to minimize hydrolysis. Avoid exposure to moisture or bases, as the benzyl bromide group is prone to nucleophilic substitution. Regular stability assays (e.g., TLC or GC-MS) every 3–6 months are recommended .
Advanced Research Questions
Q. How can regioselectivity issues in nucleophilic substitutions involving this compound be resolved?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example, the 2-bromo position is more reactive toward SN₂ due to reduced steric hindrance compared to the 3-bromo site. DFT calculations (e.g., Gaussian09) predict activation energies for substitution pathways. Experimental validation via competitive reactions with nucleophiles (e.g., NaN₃) and HPLC monitoring can quantify product ratios .
Q. What analytical approaches resolve discrepancies in bromide quantification during decomposition studies?
- Methodological Answer : Combine ion chromatography (EPA Method 300.0) with capillary electrophoresis (CE) using a borate buffer (pH 9.2) to separate Br⁻ from interfering anions like Cl⁻. Validate with isotope dilution mass spectrometry (ID-MS) to address matrix effects, as highlighted in groundwater bromide studies .
Q. What strategies mitigate thermal or photolytic decomposition during synthetic applications?
- Methodological Answer : Use radical inhibitors (e.g., BHT) in reaction mixtures to suppress homolytic C-Br cleavage. For photostability, conduct reactions under amber light or with UV-filtered glassware. Thermogravimetric analysis (TGA) identifies decomposition thresholds (>120°C for related benzyl bromides), guiding safe heating protocols .
Q. How do electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing fluorine at position 5 enhances electrophilicity at the benzyl bromide site, facilitating oxidative addition to Pd(0) catalysts. Compare coupling yields with/without fluorine using model reactions (e.g., coupling with phenylboronic acid). Hammett σ constants (σₘ for -F = +0.34) correlate with rate enhancements .
Q. Can computational models predict solvolysis pathways in polar protic solvents?
- Methodological Answer : MD simulations (e.g., GROMACS) with explicit solvent models (water/methanol) map solvolysis mechanisms. Transition state analysis (via NEB method) identifies intermediates. Experimental validation: monitor kinetics via conductivity measurements or ¹⁹F NMR to track fluoride release .
Properties
IUPAC Name |
1,2-dibromo-3-(bromomethyl)-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUTUYLFFYNSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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